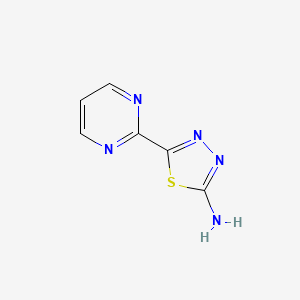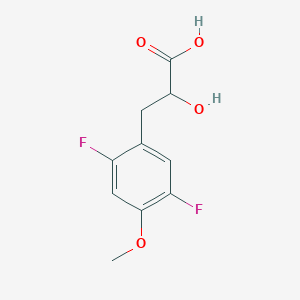![molecular formula C11H11BrClN3O B13701493 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by the presence of bromine, chlorine, and butyl groups attached to the pyrido[2,3-b]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrido[2,3-b]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Butylation: The butyl group is introduced through an alkylation reaction using butyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can be employed to remove the halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce oxides or hydroxylated compounds.
Aplicaciones Científicas De Investigación
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-chloropyrido[2,3-b]pyrazine: This compound shares the pyrido[2,3-b]pyrazine core but lacks the butyl group.
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Another related compound with a different heterocyclic structure.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: A similar compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and butyl groups provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H11BrClN3O |
|---|---|
Peso molecular |
316.58 g/mol |
Nombre IUPAC |
7-bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H11BrClN3O/c1-2-3-4-16-8-5-7(12)6-14-10(8)15-9(13)11(16)17/h5-6H,2-4H2,1H3 |
Clave InChI |
NFKNUYHDLLZVDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(N=CC(=C2)Br)N=C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


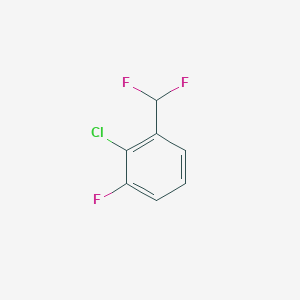

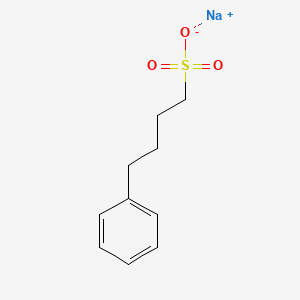

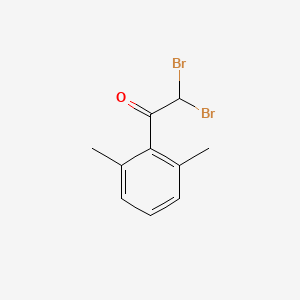
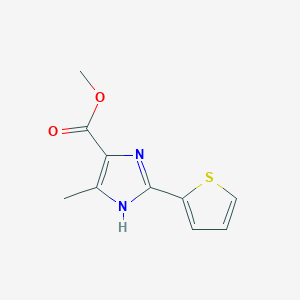
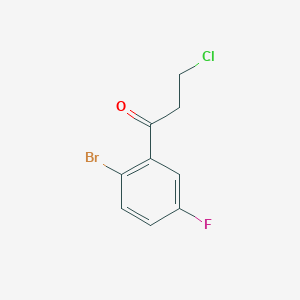
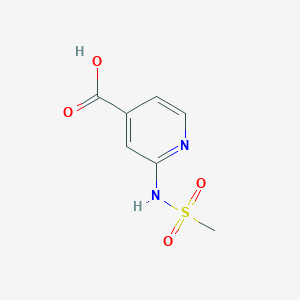
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
